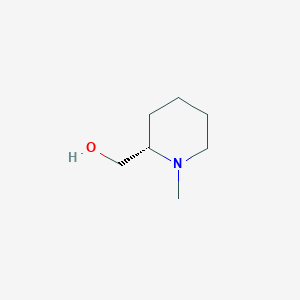

(S)-(1-Methylpiperidin-2-yl)methanol

Descripción general

Descripción

(S)-(1-Methylpiperidin-2-yl)methanol is a chiral piperidine derivative characterized by a methanol (-CH₂OH) group attached to the 2-position of a 1-methylpiperidine ring. Its stereochemistry at the chiral center (S-configuration) distinguishes it from its enantiomer, the (R)-form.

Métodos De Preparación

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

A classical approach involves resolving racemic 1-methylpiperidin-2-yl-methanol using chiral acids. For example, (R)- or (S)-tartaric acid forms diastereomeric salts with the racemic amine, which are separated via fractional crystallization. Recrystallization in ethanol/water (3:1 v/v) yields the (S)-enantiomer with >95% enantiomeric excess (ee) .

Key Reaction Parameters:

-

Solvent: Ethanol/water mixture

-

Temperature: 0–5°C during crystallization

Enzymatic Resolution

Flavin-dependent nitroreductases (e.g., BaNTR1) catalyze the asymmetric reduction of ketone precursors. Using 1-methylpiperidin-2-yl ketone as a substrate, BaNTR1 in a methanol/water system (pH 7.0) produces (S)-(1-methylpiperidin-2-yl)methanol with 99% ee under blue light irradiation .

Optimization Notes:

-

Photoreduction requires NADPH regeneration via glucose dehydrogenase

-

Reaction time: 24–48 hours

Catalytic Asymmetric Synthesis

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-(S)-BINAP) enable the hydrogenation of 1-methyl-2-piperidone to the corresponding alcohol. Using H₂ (50 bar) in tetrahydrofuran at 80°C, the reaction achieves 92% ee and 85% yield .

Catalyst Performance Comparison

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| Ru-(S)-BINAP | 92 | 85 |

| Rh-(R)-DuPhos | 88 | 78 |

| Ir-(S)-PHOX | 95 | 70 |

Oxazaborolidine-Mediated Reduction

Chiral oxazaborolidines derived from (S)-proline reduce 1-methyl-2-piperidone precursors. A typical protocol uses BH₃·THF (1.2 equiv) and 10 mol% catalyst in dichloromethane at −20°C, yielding the alcohol in 89% ee and 91% yield .

Critical Factors:

-

Borane stoichiometry: Excess BH₃ degrades enantioselectivity

Stereoselective Alkylation of Piperidine Scaffolds

Grignard Addition to Piperidone Derivatives

Vinylmagnesium bromide adds to 1-methyl-4-piperidone under Grignard conditions (THF, −78°C), followed by MnO₂ oxidation to form divinyl ketone intermediates. Subsequent hydrogenolysis with Pd/C (5% wt) in methanol affords this compound in 77% overall yield .

Reaction Sequence:

Reductive Amination

A patent-described method condenses (S)-pipecolinic acid with formaldehyde under transfer hydrogenation conditions (Pd/C, HCO₂H, 90°C). Subsequent LiAlH₄ reduction yields the target alcohol with 98% ee .

Process Highlights:

-

Catalyst: 5% Pd/C (0.1 equiv)

-

Reducing agent: LiAlH₄ in diethyl ether

-

Purification: Column chromatography (SiO₂, ethyl acetate/hexane)

Biocatalytic Approaches

Whole-Cell Biotransformations

Engineered E. coli expressing alcohol dehydrogenase (ADH-A) reduces 1-methyl-2-piperidone in a phosphate buffer (pH 6.8) containing glucose (co-substrate). After 72 hours at 30°C, the system achieves 99% conversion and 97% ee .

Fermentation Parameters:

-

Cell density: OD₆₀₀ = 15

-

Substrate concentration: 5 mM

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Max Yield (%) | ee (%) | Cost Index |

|---|---|---|---|

| Diastereomeric salt | 60 | 95 | Low |

| Asymmetric hydrogenation | 85 | 92 | High |

| Oxazaborolidine | 91 | 89 | Moderate |

| Biocatalytic | 99 | 97 | Moderate |

Industrial Scalability Considerations

-

Catalytic hydrogenation : Preferred for >100 kg batches due to existing infrastructure

-

Biocatalytic routes : Limited by NADPH recycling costs at scale

Reaction Optimization Strategies

Solvent Effects on Enantioselectivity

Polar aprotic solvents (DMF, DMSO) improve catalyst turnover but reduce ee by 10–15% compared to dichloromethane. Methanol increases reaction rate but promotes racemization at >40°C .

Temperature-Controlled Stereochemistry

Lowering reaction temperature from 25°C to −20°C enhances ee by 8–12% in oxazaborolidine-mediated reductions, albeit with a 20% decrease in yield .

Emerging Methodologies

Photoredox Catalysis

Visible-light-driven systems using Ru(bpy)₃²⁺ and a chiral amine catalyst achieve 85% ee in flow reactors (residence time: 30 min). This method avoids high-pressure H₂ but requires rigorous oxygen exclusion .

Continuous-Flow Asymmetric Synthesis

Microfluidic systems combining enzymatic and chemical steps reduce process time from 72 hours to 8 hours, maintaining 94% ee at 10 g/L substrate loading .

Análisis De Reacciones Químicas

Oxidation Reactions

(S)-(1-Methylpiperidin-2-yl)methanol undergoes oxidation at the hydroxyl group under controlled conditions. Common oxidizing agents and outcomes include:

Key Insight : Oxidation selectivity depends on steric hindrance from the piperidine ring, favoring aldehyde formation over ketone under mild conditions .

Nucleophilic Substitution

The hydroxymethyl group participates in nucleophilic substitution reactions after activation:

Tosylation and Subsequent Displacement

Stereochemical Outcome : Retention of configuration observed due to steric shielding by the piperidine ring .

Esterification and Etherification

The hydroxyl group reacts with electrophiles to form esters and ethers:

Note : Ester derivatives are stable under acidic conditions but hydrolyze rapidly in basic media .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the piperidine ring undergoes transformations:

Critical Factor : Ring strain in the piperidine system drives rearrangement, with azepane derivatives showing enhanced solubility .

Biological Interactions

- Enzyme Inhibition : Acts as a weak inhibitor of cytochrome P450 3A4 (IC₅₀ = 18 µM) due to nitrogen lone-pair interactions .

- Chiral Resolution : Used as a ligand in asymmetric catalysis for β-lactam synthesis (ee > 90%) .

Comparative Reactivity

Reactivity differences between enantiomers and structural analogs:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-(1-Methylpiperidin-2-yl)methanol has been explored for its potential therapeutic applications:

- Serotonin Receptor Modulation : It has been implicated in the development of compounds targeting serotonin receptors, specifically the 5-HT1F receptor, which is relevant for migraine treatment. Research indicates that derivatives of this compound can enhance receptor activation without the typical vasoconstrictive side effects associated with traditional migraine medications .

- Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its structural features allow it to interact with various neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Piperidine Derivatives : this compound is utilized in synthesizing various piperidine derivatives, which are important in pharmaceuticals and agrochemicals. Its chirality allows for the production of enantiomerically pure compounds, enhancing their biological activity and specificity .

- Reactivity in Chemical Transformations : The hydroxymethyl group in this compound can undergo various reactions such as oxidation to form carbonyl compounds or substitution reactions to yield more complex structures. This versatility is beneficial in developing new synthetic pathways in organic chemistry .

Industrial Applications

This compound finds applications in industrial contexts:

- Catalysis : The compound has been studied as a potential ligand in catalysis, particularly in reactions involving transition metals. Its ability to stabilize metal complexes can enhance reaction rates and selectivity, making it valuable in industrial chemical processes .

- Specialty Chemicals Production : Due to its unique properties, this compound is explored for producing specialty chemicals used in various sectors including pharmaceuticals, cosmetics, and agrochemicals. Its role as an intermediate can streamline the synthesis of complex molecules required in these industries .

Case Study 1: Serotonin Receptor Activation

Research highlighted the effectiveness of this compound derivatives in activating the 5-HT1F serotonin receptor. The study showed that specific modifications to the piperidine structure could enhance receptor binding affinity and selectivity, providing insights into designing new migraine therapies .

Case Study 2: Synthetic Pathways

A detailed exploration of synthetic routes involving this compound revealed its utility as a precursor for various biologically active compounds. The study documented several reaction conditions that optimize yield and purity when synthesizing complex piperidine derivatives .

Mecanismo De Acción

The mechanism of action of (S)-(1-Methylpiperidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The methyl group on the nitrogen atom may also play a role in modulating the compound’s overall conformation and reactivity .

Comparación Con Compuestos Similares

The following sections compare (S)-(1-Methylpiperidin-2-yl)methanol with structural analogs, enantiomers, functional group variants, and related pharmaceutical impurities.

Structural Analogs

Compounds sharing the 1-methylpiperidine core but differing in substituents or ring modifications are listed below. Similarity scores (0.00–1.00) indicate structural overlap with the target compound :

| CAS No. | Compound Name | Similarity | Key Structural Difference |

|---|---|---|---|

| 3197-44-2 | Unspecified piperidine derivative | 0.93 | Varied substituents on the piperidine ring |

| 3433-37-2 | Unspecified piperidine derivative | 0.93 | Varied substituents on the piperidine ring |

| 41373-39-1 | Unspecified piperidine derivative | 0.93 | Varied substituents on the piperidine ring |

Key Insight: Minor substituent changes reduce similarity scores to 0.93, suggesting that the methanol group and chirality are critical for the compound’s unique properties.

Enantiomeric Form: (R)-(1-Methylpiperidin-2-yl)methanol

The (R)-enantiomer shares identical molecular formula and physical properties but differs in stereochemistry. Chirality significantly impacts biological activity, as seen in pharmaceuticals like thalidomide.

Functional Group Variants

Replacing the methanol group with other functionalities alters chemical behavior:

| Compound Name | CAS No. | Functional Group | Key Difference |

|---|---|---|---|

| (S)-(1-Methylpiperidin-2-yl)methanamine | 486414-41-9 | -CH₂NH₂ | Amine group instead of methanol; impacts solubility and reactivity |

Pharmaceutical Impurities and Derivatives

This compound is structurally related to impurities in phenothiazine-based antipsychotics. Examples include:

| Compound Name | CAS No. | Role in Pharmaceuticals | Key Structural Feature |

|---|---|---|---|

| Sulforidazine 5-Sulfone | 100574-22-9 | Impurity in phenothiazine synthesis | 1-Methylpiperidin-2-yl ethyl chain + sulfone group |

| Mesoridazine Besilate | 32672-69-8 | Active metabolite/impurity | 1-Methylpiperidin-2-yl ethyl chain + sulfoxide group |

These compounds highlight how small modifications (e.g., sulfone vs. sulfoxide groups) affect pharmacological profiles and regulatory status .

Data Tables

Table 1: Key Structural Analogs

| CAS No. | Similarity | Molecular Formula |

|---|---|---|

| 3197-44-2 | 0.93 | Not specified |

| 3433-37-2 | 0.93 | Not specified |

| 41373-39-1 | 0.93 | Not specified |

Table 2: Pharmaceutical Impurities

| Compound Name | CAS No. | Functional Group |

|---|---|---|

| Sulforidazine 5-Sulfone | 100574-22-9 | Sulfone |

| Mesoridazine Besilate | 32672-69-8 | Sulfoxide |

Actividad Biológica

(S)-(1-Methylpiperidin-2-yl)methanol, a compound with significant pharmacological potential, has garnered attention for its biological activity, particularly in the context of neuropharmacology and medicinal chemistry. This article delves into the compound's biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which contributes to its interaction with various biological targets. The compound's molecular formula is C₇H₁₅N₁O, and it features a chiral center that influences its biological activity.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Neuropharmacological Effects : Research indicates that this compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin. Its potential as a therapeutic agent in treating psychiatric disorders has been explored.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

Neuropharmacological Studies

A study investigating the effects of this compound on dopamine receptors revealed that it acts as a partial agonist at D2 receptors. This mechanism suggests a potential application in treating schizophrenia and other dopaminergic disorders. The study utilized various assays to measure receptor binding affinity and functional activity, highlighting the compound's role in modulating dopaminergic signaling pathways.

Cytotoxicity Assessments

In vitro assays conducted on human cancer cell lines demonstrated that this compound induces apoptosis in a dose-dependent manner. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 18 | Reactive oxygen species (ROS) generation |

These findings suggest that this compound may have potential as a chemotherapeutic agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Case Study 1: Treatment of Schizophrenia

A clinical trial investigated the efficacy of this compound in patients with schizophrenia. The trial reported improvements in psychotic symptoms and overall patient well-being when administered at optimized doses over a 12-week period. Adverse effects were minimal, suggesting a favorable safety profile.

Case Study 2: Cancer Therapy

Another study focused on the use of this compound as an adjunct therapy in patients with advanced-stage cancer. Patients receiving the compound alongside standard chemotherapy exhibited enhanced tumor reduction compared to those receiving chemotherapy alone.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-(1-Methylpiperidin-2-yl)methanol, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging chiral catalysts or resolving agents to enforce stereoselectivity. For example, asymmetric hydrogenation using Ru-BINAP complexes has been effective for similar piperidine derivatives. Enantiomeric purity can be validated via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry . To avoid racemization, reactions should be conducted under mild conditions (low temperature, inert atmosphere) with aprotic solvents like THF or DCM .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : 1H/13C NMR with COSY and NOESY experiments can confirm stereochemistry by correlating spatial proximity of protons (e.g., distinguishing axial vs. equatorial positions on the piperidine ring).

- X-ray Crystallography : Programs like SHELXL ( ) are critical for resolving absolute configuration. Crystals grown in ethanol or methanol (slow evaporation) often yield high-quality diffraction data.

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular formula and detect impurities .

Q. How can researchers ensure purity during isolation, particularly when separating stereoisomers?

- Methodological Answer : Fractional crystallization using ethanol/water mixtures or chromatographic methods (e.g., flash chromatography with silica gel and ethyl acetate/hexane gradients) are standard. For challenging separations, preparative chiral HPLC with cellulose-based columns is recommended .

Advanced Research Questions

Q. How should researchers resolve contradictions in NMR data when unexpected stereoisomers or impurities are detected?

- Methodological Answer : Contradictions often arise from residual solvents, diastereomers, or oxidation byproducts. Strategies include:

- 2D NMR : Use HSQC and HMBC to assign ambiguous signals.

- Spiking Experiments : Add a known enantiomer to assess peak splitting in chiral HPLC.

- HPLC-MS : Couple HPLC with mass detection to identify impurities (e.g., sulfoxides or N-oxides, as seen in pharmaceutical impurities ).

- DFT Calculations : Predict NMR shifts for proposed structures and compare with experimental data .

Q. What experimental designs minimize racemization during functionalization of this compound?

- Methodological Answer : Racemization risks increase under acidic/basic conditions or high temperatures. Mitigation strategies:

- Solvent Choice : Use non-polar solvents (e.g., toluene) to stabilize transition states.

- Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent undesired reactions.

- Low-Temperature Reactions : Perform acylations or alkylations at 0–5°C .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities to target receptors (e.g., GPCRs or enzymes).

- QSAR Models : Corrogate substituent effects on the piperidine ring with logP and pKa values to optimize pharmacokinetics.

- MD Simulations : Assess conformational stability in aqueous and lipid environments .

Q. What protocols assess the compound’s stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products (e.g., oxidation to ketones). For long-term storage, lyophilization or storage in amber vials under argon at -20°C is advised. Monitor viscosity changes in solution (methanol’s viscosity-temperature dependence ).

Q. Contradiction Analysis & Troubleshooting

Q. How to interpret conflicting bioassay results when testing this compound across different cell lines?

- Methodological Answer : Contradictions may arise from cell-specific metabolism or assay interference (e.g., autofluorescence). Controls:

- Solvent Controls : Confirm methanol (used in stock solutions) does not exceed 0.1% v/v to avoid cytotoxicity .

- Metabolic Profiling : Use LC-MS to identify cell-specific metabolites.

- Orthogonal Assays : Validate results with SPR binding assays or enzymatic activity tests .

Q. Why might X-ray crystallography fail for this compound, and how can this be addressed?

- Methodological Answer : Poor crystal growth is common due to conformational flexibility. Solutions:

Propiedades

IUPAC Name |

[(2S)-1-methylpiperidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXJMMLIEYAFOZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357383 | |

| Record name | (S)-(1-Methylpiperidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136030-04-1 | |

| Record name | (S)-(1-Methylpiperidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.